4-Phenanthrenamine
Overview
Description
4-Phenanthrenamine is an organic compound belonging to the class of phenanthrenes and derivatives It is characterized by a tricyclic aromatic structure with an amino group attached to the fourth position of the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenanthrenamine typically involves the nitration of phenanthrene followed by reduction. The process begins with the nitration of phenanthrene using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the desired position. The resulting nitrophenanthrene is then reduced to the corresponding amine using reducing agents such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Phenanthrenamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethane in the presence of a Lewis acid catalyst are employed.
Major Products Formed:
Oxidation: Formation of nitroso- or nitro-phenanthrenamines.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated phenanthrenamines.
Scientific Research Applications
4-Phenanthrenamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Mechanism of Action
The mechanism of action of 4-Phenanthrenamine involves its interaction with specific molecular targets. In pharmacological studies, it has been shown to act at the phencyclidine binding site of the N-methyl-D-aspartate receptor complex. This interaction prevents the accumulation of calcium ions in neuronal cells, thereby exhibiting neuroprotective effects . The compound’s ability to form hydrogen bonds with receptor site atoms is crucial for its activity .
Comparison with Similar Compounds
9-Aminophenanthrene: Another phenanthrene derivative with an amino group at the ninth position.
4a-Phenanthrenamine: A closely related compound with similar pharmacological properties.
Comparison: 4-Phenanthrenamine is unique due to its specific position of the amino group, which influences its chemical reactivity and biological activity. Compared to 9-Aminophenanthrene, this compound exhibits different binding affinities and pharmacological profiles. The structural differences between these compounds result in variations in their interactions with molecular targets and their overall efficacy in various applications .
Properties
IUPAC Name |
phenanthren-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPNTTFBCMSLLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169796 | |
Record name | 4-Aminophenanthrenes | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17423-48-2 | |
Record name | 4-Aminophenanthrenes | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017423482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminophenanthrenes | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-PHENANTHRENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU6A9YWT6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is interesting about the fragmentation pattern of 4-Aminophenanthrene when analyzed using mass spectrometry?
A1: Studies using electron impact mass spectrometry, as well as positive and negative ion chemical ionization mass spectrometry, revealed unique fragmentation patterns for 4-Aminophenanthrene, particularly when derivatized with trifluoroacetic anhydride (TFAA) and perfluoropropionic anhydride (PFPA) []. These patterns are linked to the substituent's position, specifically at the four position, within the molecule's "bay region" [].
Q2: How do the TFAA and PFPA derivatives of 4-Aminophenanthrene differ in their mass spectrometry behavior?
A2: While both derivatives show a loss of water in their electron impact mass spectra, their behavior differs in positive and negative ion chemical ionization. The TFAA derivative shows a [M + H - H2O]+ ion in positive mode and an [M - 18]- ion in negative mode, indicating water loss []. In contrast, the PFPA derivative doesn't lose water from its [M + H]+ ion in positive mode and shows successive HF losses in negative mode [].
Q3: Can 4-Aminophenanthrene be used as a starting material to synthesize more complex heterocyclic compounds?
A3: Yes, 4-Aminophenanthrene can be transformed into 4H-benzo[def]carbazole through a thermal cyclization reaction [, ]. This process involves heating 4-Aminophenanthrene to 600°C and passing its vapor over a calcium oxide catalyst in a nitrogen atmosphere, achieving a 61% yield [, ].
Q4: Does 4-Aminophenanthrene form additive compounds with other molecules?
A4: Research shows that 4-Aminophenanthrene, along with its isomer 2-Aminophenanthrene and the ortho and para isomers of 9-Aminophenanthrene, forms additive compounds with 1,3,5-Trinitrobenzene []. These compounds are typically deeply colored, ranging from black to deep brown, and form through the equimolar combination of the amine and 1,3,5-Trinitrobenzene [].
Q5: Have there been studies on the biological activity of 4-Aminophenanthrene derivatives?
A5: While the provided research focuses on the synthesis and analytical characterization of 4-Aminophenanthrene and its derivatives, one study explores the biological activity of di-substituted phenanthrene derivatives []. Though not directly focused on 4-Aminophenanthrene itself, this research offers insights into the potential pharmacological effects of modifying the phenanthrene structure with various substituents [].
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